molecular formula C16H15N3O4S B11837190 4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]-

4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]-

Cat. No.: B11837190
M. Wt: 345.4 g/mol
InChI Key: AXFVCIYKLXFLBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]- involves several steps. One common method includes the reaction of 2-methanesulfonyl-ethylamine with 5-(4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde in the presence of acetic acid and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at 35°C for 2.5 hours . This is followed by the addition of sodium tris(acetoxy)borohydride in tetrahydrofuran at 20°C . The crude product is then purified by column chromatography, eluting with 5% methanol in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency. Detailed preparation methods can be obtained from literature or patent studies .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, N-ethyl-N,N-diisopropylamine, sodium tris(acetoxy)borohydride, and tetrahydrofuran . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical processes .

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

6-[5-(2-methylsulfonylethyliminomethyl)furan-2-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O4S/c1-24(21,22)7-6-17-9-12-3-5-15(23-12)11-2-4-14-13(8-11)16(20)19-10-18-14/h2-5,8-10H,6-7H2,1H3,(H,18,19,20)

InChI Key

AXFVCIYKLXFLBA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN=CC1=CC=C(O1)C2=CC3=C(C=C2)N=CNC3=O

Origin of Product

United States

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